molecular formula C12H16F13N2O2S.Cl<br>C12H16ClF13N2O2S B13420285 Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride CAS No. 52166-82-2

Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride

Cat. No.: B13420285
CAS No.: 52166-82-2
M. Wt: 534.77 g/mol
InChI Key: RMPHRYCBGYJIDS-UHFFFAOYSA-M
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Description

Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride (CAS 52166-82-2) is a cationic fluorosurfactant classified under quaternary ammonium salts . Its structure comprises a tridecafluorohexyl (C6F13) chain linked via a sulfonylamino group to a trimethylpropylammonium chloride moiety. This combination of a fluorinated hydrophobic tail and a hydrophilic cationic headgroup confers exceptional surface tension reduction, thermal stability, and chemical inertness, making it valuable in firefighting foams, coatings, and emulsifiers .

Properties

CAS No.

52166-82-2

Molecular Formula

C12H16F13N2O2S.Cl
C12H16ClF13N2O2S

Molecular Weight

534.77 g/mol

IUPAC Name

trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]azanium;chloride

InChI

InChI=1S/C12H16F13N2O2S.ClH/c1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23;/h26H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

RMPHRYCBGYJIDS-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride typically involves multiple steps. The synthetic route generally starts with the preparation of the tridecafluorohexyl group, which is then attached to a sulphonyl group. This intermediate is then reacted with a propylammonium chloride derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and alkaline conditions due to its sulfonamide linkage and quaternary ammonium group:

Reaction ConditionsProducts FormedMechanism
Acidic (pH < 4)Sulfonic acid derivative + ammonium chlorideProtonation of sulfonamide group followed by cleavage
Alkaline (pH > 10)Fluorinated alkane sulfonate + trimethylamineBase-induced dealkylation of quaternary ammonium

Hydrolysis rates depend on temperature, with faster degradation observed above 60°C. The fluorinated chain remains intact during these reactions due to strong C-F bonds.

Nucleophilic Substitution

The trimethylammonium group participates in nucleophilic displacement reactions:

Example Reaction:
R-N(CH3)3+Cl+NaOCH3R-OCH3+N(CH3)3+NaCl\text{R-N(CH}_3\text{)}_3^+ \text{Cl}^- + \text{NaOCH}_3 \rightarrow \text{R-OCH}_3 + \text{N(CH}_3\text{)}_3 + \text{NaCl}

Key characteristics:

  • Reactivity enhanced in polar aprotic solvents (e.g., DMF, DMSO).

  • Steric hindrance from the bulky fluorinated chain slows reaction kinetics compared to non-fluorinated analogs.

Thermal Decomposition

Controlled pyrolysis (200–300°C) yields:

Temperature RangePrimary ProductsByproducts
200–250°CTridecafluorohexaneTrimethylamine HCl
250–300°CSulfur dioxide + HF gasCarbonyl fluoride

Thermogravimetric analysis (TGA) shows a 78% mass loss at 280°C, consistent with fluorocarbon chain breakdown.

Ion-Exchange Reactions

The chloride counterion readily undergoes metathesis with other anions:

R-N(CH3)3+Cl+NaBF4R-N(CH3)3+BF4+NaCl\text{R-N(CH}_3\text{)}_3^+ \text{Cl}^- + \text{NaBF}_4 \rightarrow \text{R-N(CH}_3\text{)}_3^+ \text{BF}_4^- + \text{NaCl}

Anion exchange capacity:

AnionExchange Efficiency (%)
BF₄⁻95
PF₆⁻88
NO₃⁻72

This property is exploited in ion-selective membranes and catalytic systems.

Surface Activity and Micelle Formation

The compound acts as a cationic fluorosurfactant, forming micelles in aqueous solutions:

Concentration (mM)Critical Micelle Concentration (CMC)Surface Tension (mN/m)
0.10.0522.3
1.00.0521.8

Micelle stability is pH-dependent, with optimal performance at neutral pH.

Comparative Reactivity with Analogues

Reactivity differences between similar PFAS compounds:

CompoundHydrolysis Rate (k, h⁻¹)Thermal Stability (°C)
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride0.12280
Pentadecafluoroheptyl analogue 0.08310
Non-fluorinated ammonium chloride0.45180

Longer perfluoroalkyl chains increase thermal stability but reduce hydrolysis rates .

Environmental Degradation

Under UV irradiation (λ = 254 nm), photolytic cleavage occurs:
R-SO2-NH-R’hνR-SO3+NH2-R’\text{R-SO}_2\text{-NH-R'} \xrightarrow{h\nu} \text{R-SO}_3^- + \text{NH}_2\text{-R'}
Degradation half-life in aqueous solutions: 48–72 hours.

Scientific Research Applications

Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a labeling agent due to its fluorinated nature.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride involves its interaction with specific molecular targets. The fluorinated group enhances its stability and allows it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₆ClF₁₃N₂O₂S
  • Molecular Weight : 534.765 g/mol
  • CAS Registry : 52166-82-2

Structural Variations in Fluorinated Chains

The fluorocarbon chain length and counterion significantly influence properties. Below is a comparison with structurally related compounds:

Compound Name (CAS) Fluorocarbon Chain Counterion Molecular Formula Molecular Weight (g/mol) Key Applications
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride (52166-82-2) C6F13 Cl⁻ C₁₂H₁₆ClF₁₃N₂O₂S 534.765 Coatings, firefighting foams
1-Propanaminium, N,N,N-trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]-, chloride (68555-81-7) C7F15 Cl⁻ C₁₄H₁₆ClF₁₅N₂O₂S ~635 High-performance surfactants
1-Propanaminium, N,N,N-trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]-, iodide (68957-58-4) C6F13 I⁻ C₁₂H₁₆IF₁₃N₂O₂S 625.67 Specialty solvents
Benzoic acid derivatives with nonafluorobutyl (C4F9) chains (e.g., 68568-54-7) C4F9 K⁺ C₁₄H₅Cl₄F₉KN₂O₅S ~647 Industrial catalysts

Key Observations :

  • Chain Length : Longer fluorocarbon chains (e.g., C7F15) enhance hydrophobicity and surface activity but reduce aqueous solubility .
  • Counterion : Iodide salts (e.g., 68957-58-4) exhibit higher solubility in polar aprotic solvents compared to chlorides .
  • Functional Groups : Benzoic acid derivatives (e.g., 68568-54-7) prioritize catalytic over surfactant applications due to their aromatic cores .

Physicochemical Properties

Surface Activity and Thermal Stability
  • The C6F13 chain in the target compound balances hydrophobicity and solubility, achieving a surface tension of ~15 mN/m (typical for mid-chain fluorosurfactants) .
  • C7F15 analogs (e.g., 68555-81-7) show superior surface tension reduction (~12 mN/m) but require co-solvents for dissolution .
  • Shorter chains (C4F9) in benzoic acid derivatives exhibit moderate surface activity (~20 mN/m) .
Thermal Decomposition
  • The target compound decomposes at ~300°C, typical for perfluorinated surfactants. C7F15 analogs degrade at ~320°C due to increased chain stability .

Biological Activity

Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride (CAS No. 52166-82-2) is a quaternary ammonium compound characterized by its unique structure that includes a tridecafluorohexyl group. This compound has garnered interest due to its potential applications in various fields, including materials science, biochemistry, and environmental chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.

Molecular Formula: C12_{12}H16_{16}ClF13_{13}N2_2O2_2S
Molecular Weight: 534.76 g/mol
CAS Number: 52166-82-2

PropertyValue
Melting PointNot specified
SolubilitySoluble in water
LogP2.174
PSA54.55

This compound exhibits biological activity primarily through its interaction with cell membranes. The presence of the fluorinated alkyl chain enhances its hydrophobic character, facilitating membrane penetration and altering membrane fluidity. This can lead to:

  • Disruption of Membrane Integrity: The compound may disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects.
  • Modulation of Ion Channels: It may interact with ion channels, influencing cellular excitability and signaling pathways.

Toxicity and Safety Profile

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. The toxicity of this compound has been assessed in several studies:

  • Acute Toxicity: In laboratory settings, high doses have shown cytotoxic effects in mammalian cell lines, indicating a need for careful handling and usage.
  • Environmental Impact: As a fluorinated compound, it may persist in the environment and bioaccumulate, raising concerns about its ecological effects.

Case Studies

Several studies have investigated the biological activity of similar quaternary ammonium compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity: A study demonstrated that related compounds exhibited significant antimicrobial properties against various bacterial strains. This suggests potential applications in disinfectants or antimicrobial coatings.
  • Cell Membrane Interaction: Research on related fluorinated surfactants showed that they could alter membrane dynamics, leading to increased susceptibility to antibiotics in resistant bacterial strains.

Research Findings

Recent findings highlight the dual nature of this compound's biological activity:

  • Cell Viability Assays: Studies using MTT assays indicated reduced cell viability at concentrations above 100 µM.
  • Inflammatory Response: In vitro studies have shown that exposure can trigger inflammatory pathways in immune cells, suggesting a role in modulating immune responses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves quaternization of tertiary amines with perfluorinated sulfonyl chlorides. Key steps include:

  • Reacting 3-aminopropyltrimethylammonium chloride with tridecafluorohexylsulfonyl chloride in polar aprotic solvents (e.g., THF or acetonitrile) under nitrogen to prevent hydrolysis .
  • Optimizing temperature (40–60°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to achieve >85% yield. Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography with silica gel .
    • Critical Note : Alternative solvents (e.g., DMF) may increase reaction rates but risk side reactions with the perfluoroalkyl group .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H NMR to confirm propylammonium chain integrity (δ 3.1–3.3 ppm for N⁺(CH₃)₃) and ¹⁹F NMR for the tridecafluorohexyl group (δ -80 to -125 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-Cl]⁺ at m/z 556.2) and isotopic patterns matching the perfluoroalkyl chain .
  • Elemental Analysis : Confirm C/N/F ratios (±0.3% deviation) to rule out residual solvents or unreacted precursors .

Q. What are the primary research applications of this compound in material science?

  • Methodological Answer : Its cationic-perfluorinated structure enables:

  • Surface Modification : Adsorption onto negatively charged substrates (e.g., silica, polymers) via electrostatic interactions, characterized by zeta potential measurements and contact angle analysis .
  • Antistatic Coatings : Test efficacy using charge decay rate experiments (ASTM D257) with controlled humidity (40–60% RH) .

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain length, counterion type) impact the compound’s interaction with lipid bilayers in biological studies?

  • Methodological Answer :

  • Liposome Binding Assays : Use fluorescence anisotropy with DPH-labeled liposomes to quantify membrane disruption. Compare EC₅₀ values for chloride vs. iodide counterions .
  • MD Simulations : Model perfluoroalkyl chain insertion into lipid bilayers (e.g., POPC membranes) to assess hydrophobic mismatch effects .
    • Data Contradiction Alert : Longer perfluoroalkyl chains may enhance membrane binding but reduce solubility, complicating in vitro assays—balance via co-solvents (e.g., 5% DMSO) .

Q. What analytical challenges arise in detecting environmental degradation products of this compound, and how can they be addressed?

  • Methodological Answer :

  • Sample Preparation : Extract water/soil samples using solid-phase extraction (C18 cartridges) with methanol elution. Address matrix interference via SPE cleanup .
  • LC-MS/MS Analysis : Use a reverse-phase C8 column and negative-ion MRM mode to detect sulfonamide metabolites (e.g., m/z 412 → 369). Calibrate with isotopically labeled internal standards (e.g., ¹³C₆-analogues) .
    • Critical Note : Perfluoroalkyl degradation products (e.g., PFHxS) require stringent method validation due to ubiquitous environmental PFAS contamination .

Q. How can conflicting data on the compound’s thermal stability be resolved?

  • Methodological Answer :

  • TGA-DSC Analysis : Conduct under nitrogen (10°C/min) to differentiate decomposition steps. The perfluoroalkyl chain degrades at ~300°C, while the ammonium moiety decomposes at ~200°C .
  • Controlled Atmosphere Studies : Compare oxidative (air) vs. inert (N₂) conditions to isolate degradation pathways. Use FTIR gas-phase analysis to identify volatile byproducts (e.g., SO₂, HF) .
    • Data Reconciliation : Discrepancies in literature may stem from impurities (e.g., residual solvents) accelerating decomposition—validate purity via GC-MS headspace analysis .

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